molecular formula C29H33N B14181326 N-Benzyl-5-phenyl-N-(5-phenylpent-2-en-1-yl)pent-2-en-1-amine CAS No. 918309-74-7

N-Benzyl-5-phenyl-N-(5-phenylpent-2-en-1-yl)pent-2-en-1-amine

Cat. No.: B14181326
CAS No.: 918309-74-7
M. Wt: 395.6 g/mol
InChI Key: AZXXBVWIFCITJC-UHFFFAOYSA-N
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Description

N-Benzyl-5-phenyl-N-(5-phenylpent-2-en-1-yl)pent-2-en-1-amine is a complex organic compound characterized by its unique structure, which includes multiple phenyl and pentenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-5-phenyl-N-(5-phenylpent-2-en-1-yl)pent-2-en-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of benzylamine with 5-phenylpent-2-en-1-yl bromide under basic conditions. This reaction is followed by a series of purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Common techniques include continuous flow reactors and high-throughput screening to identify the most efficient reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-5-phenyl-N-(5-phenylpent-2-en-1-yl)pent-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in a fully saturated amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-Benzyl-5-phenyl-N-(5-phenylpent-2-en-1-yl)pent-2-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Benzyl-5-phenyl-N-(5-phenylpent-2-en-1-yl)pent-2-en-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-5-phenylpent-2-en-1-amine
  • N-Benzyl-5-phenyl-N-(5-phenylpent-2-en-1-yl)pent-2-en-1-ol
  • N-Benzyl-5-phenyl-N-(5-phenylpent-2-en-1-yl)pent-2-en-1-one

Uniqueness

N-Benzyl-5-phenyl-N-(5-phenylpent-2-en-1-yl)pent-2-en-1-amine is unique due to its specific arrangement of phenyl and pentenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

918309-74-7

Molecular Formula

C29H33N

Molecular Weight

395.6 g/mol

IUPAC Name

N-benzyl-5-phenyl-N-(5-phenylpent-2-enyl)pent-2-en-1-amine

InChI

InChI=1S/C29H33N/c1-6-16-27(17-7-1)20-12-4-14-24-30(26-29-22-10-3-11-23-29)25-15-5-13-21-28-18-8-2-9-19-28/h1-11,14-19,22-23H,12-13,20-21,24-26H2

InChI Key

AZXXBVWIFCITJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC=CCN(CC=CCCC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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